N-(5-bromopyridin-3-yl)-3-methylbutanamide is a chemical compound notable for its potential applications in medicinal chemistry, particularly as a protein kinase inhibitor. This compound features a brominated pyridine moiety, which is significant in various biological interactions. Understanding its properties, synthesis, and applications can provide insights into its utility in drug development.
N-(5-bromopyridin-3-yl)-3-methylbutanamide belongs to the class of amides and is characterized by the presence of a bromine atom on the pyridine ring. This classification is crucial for understanding its reactivity and interactions within biological systems.
The synthesis of N-(5-bromopyridin-3-yl)-3-methylbutanamide involves several steps that typically include the formation of the brominated pyridine intermediate followed by the amide bond formation. The general approach includes:
The reactions are often performed in solvents such as tetrahydrofuran or dichloromethane under controlled temperatures (0° to 30° C) to optimize yield and purity. Reaction times can vary from several hours to overnight depending on the specific conditions employed .
N-(5-bromopyridin-3-yl)-3-methylbutanamide has a molecular formula of CHBrNO with a molecular weight of approximately 272.14 g/mol. The structure includes:
The compound can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which provides insights into its structural characteristics, including chemical shifts corresponding to different functional groups .
N-(5-bromopyridin-3-yl)-3-methylbutanamide can participate in various chemical reactions, including:
These reactions are typically conducted under controlled conditions to prevent side reactions and ensure high yields. For instance, nucleophilic substitutions may require specific bases or catalysts to facilitate reaction rates .
The mechanism of action for N-(5-bromopyridin-3-yl)-3-methylbutanamide primarily involves its role as a protein kinase inhibitor. By binding to specific kinase domains, it can modulate signaling pathways involved in cell proliferation and survival.
Studies indicate that compounds with similar structures exhibit inhibitory effects on various kinases, leading to potential applications in cancer therapy .
N-(5-bromopyridin-3-yl)-3-methylbutanamide typically appears as an off-white solid at room temperature. Its melting point and solubility characteristics are critical for formulation development.
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases due to its amide functionality. Its reactivity profile suggests potential for further derivatization or functionalization in synthetic chemistry .
N-(5-bromopyridin-3-yl)-3-methylbutanamide is primarily researched for its therapeutic potential as a protein kinase inhibitor. It is being explored in various studies related to cancer treatment due to its ability to interfere with critical signaling pathways involved in tumor growth and metastasis.
Additionally, it may serve as an intermediate in the synthesis of more complex pharmacologically active compounds, expanding its utility in medicinal chemistry .
N-(5-Bromopyridin-3-yl)-3-methylbutanamide is a specialized brominated pyridine derivative with the molecular formula C₁₀H₁₃BrN₂O and a molecular weight of 257.13 g/mol [2] [3]. Its structure integrates a brominated pyridine scaffold linked to a branched aliphatic amide chain, positioning it as a candidate for targeted therapeutic development. This compound exemplifies modern strategies in small-molecule drug design, where halogenation and amide bond engineering synergistically enhance pharmacological properties. Unlike simpler analogs such as N-(5-bromopyridin-3-yl)acetamide (C₇H₇BrN₂O, MW 215.05 g/mol) [10], the 3-methylbutanamide moiety introduces steric and electronic modifications critical for advanced drug-like behavior.
Brominated pyridines serve as privileged scaffolds in medicinal chemistry due to their versatile bioactivity and synthetic adaptability. The bromine atom at the 5-position of the pyridine ring enhances molecular recognition through:
N-(5-Bromopyridin-3-yl)-3-methylbutanamide specifically exploits these advantages. Its 3-pyridinyl substitution pattern distinguishes it from isomeric forms like N-(5-bromopyridin-2-yl)-3-methylbutanamide [2], which exhibit different hydrogen-bonding geometries due to nitrogen positioning. The 3-substituted isomer enables optimized binding with kinase ATP pockets, as evidenced by patent literature on pyridine-based kinase inhibitors [5] [7].
Table 1: Key Brominated Pyridine Analogs in Drug Design
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Structural Features |
---|---|---|---|
N-(5-Bromopyridin-3-yl)-3-methylbutanamide | C₁₀H₁₃BrN₂O | 257.13 | 3-substituted pyridine; branched amide |
N-(5-Bromopyridin-2-yl)-3-methylbutanamide | C₁₀H₁₃BrN₂O | 257.13 | 2-substituted pyridine; branched amide |
N-(5-Bromopyridin-3-yl)acetamide | C₇H₇BrN₂O | 215.05 | Linear amide; compact scaffold |
N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine | C₁₀H₁₅BrN₂ | 243.15 | Basic amine; flexible linker |
The amide bond in N-(5-bromopyridin-3-yl)-3-methylbutanamide serves as a critical pharmacophore that balances hydrophilicity and membrane permeability. Key functions include:
Compared to linear amides (e.g., N-(5-bromopyridin-3-yl)acetamide), the 3-methylbutanamide group increases lipophilicity (predicted LogP ~1.9 vs. 0.7) [10], promoting membrane penetration. This aligns with drug design principles where moderate LogP (1–3) enhances oral bioavailability.
Table 2: Amide Bond Influence on Molecular Properties
Property | N-(5-Bromopyridin-3-yl)-3-methylbutanamide | N-(5-Bromopyridin-3-yl)acetamide |
---|---|---|
H-Bond Donors | 1 | 1 |
H-Bond Acceptors | 3 | 2 |
Rotatable Bonds | 3 | 1 |
Predicted LogP | ~1.9 | ~0.7 |
Polar Surface Area (Ų) | ~41.5 | ~32.9 |
Brominated pyridine amides gained prominence during the kinase inhibitor revolution (2010–2020), driven by their ability to disrupt ATP-binding sites in oncogenic kinases. N-(5-Bromopyridin-3-yl)-3-methylbutanamide represents a structural hybrid of two key pharmacophores:
Patent literature reveals that analogs like 1H-pyrazolo[3,4-b]pyridines (e.g., GVLRTOYGRNLSDW-UHFFFAOYSA-N) [5] share structural similarities with bromopyridine amides. These compounds inhibit kinases involved in Wnt signaling pathways, validated in breast, pancreatic, and hematologic cancers [5] [7]. The bromine atom in N-(5-bromopyridin-3-yl)-3-methylbutanamide likely facilitates similar interactions with hydrophobic kinase pockets, while its amide group mimics ATP’s adenine ring hydrogen bonds.
Synthetic advances enabled this compound class, particularly:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1